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Compound of Interest

Compound Name: 4-Ho-DET

Cat. No.: B129912 Get Quote

This guide provides a detailed comparison of the receptor binding affinities of various 4-

substituted tryptamines, a class of compounds known for their psychedelic effects, primarily

mediated through the serotonin 5-HT2A receptor. The information is intended for researchers,

scientists, and drug development professionals, offering a consolidated view of quantitative

binding data, experimental methodologies, and key structure-activity relationships.

Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro functional activity and binding affinities of several 4-

substituted tryptamines at key human serotonin receptors. The primary targets for these

compounds are the 5-HT₂ receptors, particularly the 5-HT₂A subtype, which is central to their

psychedelic effects.[1][2] Data is presented as either EC₅₀ values, which measure the

concentration of a drug that gives a half-maximal response in a functional assay, or as Kᵢ

values, which represent the inhibition constant for radioligand binding. Lower values in both

metrics indicate higher potency or affinity.

Table 1: Comparative Receptor Binding and Functional Potency of 4-Substituted Tryptamines
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Compound
4-Position
Substituent

N,N-Dialkyl
Substituent

Receptor
Potency /
Affinity
(nM)

Data Type

Psilocin -OH
Dimethyl
(DMT)

h5-HT₂A 14.7[1] EC₅₀

h5-HT₂B 4.6[1] EC₅₀

h5-HT₂C 22.6[1] EC₅₀

4-HO-DET -OH Diethyl h5-HT₂A 21.6[1] EC₅₀

h5-HT₂B 10.3[1] EC₅₀

h5-HT₂C 111[1] EC₅₀

4-HO-DIPT -OH Diisopropyl h5-HT₂A 51.1[1] EC₅₀

h5-HT₂B 39.3[1] EC₅₀

h5-HT₂C 1408[1] EC₅₀

4-HO-MET -OH Methyl, Ethyl h5-HT₂A 17.6[1] EC₅₀

h5-HT₂B 5.8[1] EC₅₀

h5-HT₂C 54.7[1] EC₅₀

4-AcO-DMT -OAc
Dimethyl

(DMT)
h5-HT₂A 321[1] EC₅₀

h5-HT₂B 106[1] EC₅₀

h5-HT₂C 719[1] EC₅₀

4-AcO-DET -OAc Diethyl h5-HT₂A 413[1][3] EC₅₀

h5-HT₂B 175[1] EC₅₀

h5-HT₂C 1580[1] EC₅₀

4-AcO-DIPT -OAc Diisopropyl h5-HT₂A 993[1] EC₅₀

h5-HT₂B 602[1] EC₅₀

h5-HT₂C >10,000[1] EC₅₀
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Compound
4-Position
Substituent

N,N-Dialkyl
Substituent

Receptor
Potency /
Affinity
(nM)

Data Type

4-PrO-DMT -OPr
Dimethyl

(DMT)
h5-HT₂A 129[4] Kᵢ

h5-HT₁A 225[4] Kᵢ

| | | | h5-HT₂C | 453[4] | Kᵢ |

Data sourced from calcium mobilization assays[1] and radioligand binding assays[4].

Observations from the Data:

4-Hydroxy vs. 4-Acetoxy: O-acetylation of the 4-hydroxy group consistently reduces the in

vitro potency at 5-HT₂ receptors by approximately 10- to 20-fold.[1][2] However, this does not

necessarily translate to reduced in vivo effects, as 4-acetoxy compounds are believed to act

as prodrugs, being deacetylated to their more active 4-hydroxy forms in the body.[2]

N,N-Dialkyl Substituents: Increasing the bulk of the N-alkyl groups tends to decrease

potency, particularly at the 5-HT₂C receptor.[1][5] For example, the diisopropyl-substituted

tryptamine (4-HO-DIPT) shows significantly lower potency at the h5-HT₂C receptor

compared to its dimethyl counterpart (psilocin).[1]

Receptor Selectivity: Most 4-substituted tryptamines display high affinity for the 5-HT₂A and

5-HT₂B receptors, with generally lower potency at the 5-HT₂C receptor.[1] Many also show

affinity for other serotonin receptors, such as 5-HT₁A.[4][6]

Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the study of 4-substituted

tryptamines.
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Caption: Canonical 5-HT2A receptor Gq/PLC signaling pathway.
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Caption: Workflow for a competitive radioligand binding assay.

Caption: Structural relationship of 4-substituted tryptamines.

Experimental Protocols
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The binding affinity data presented in this guide are typically determined using competitive

radioligand binding assays or functional assays like calcium mobilization assays.

A. Competitive Radioligand Binding Assay Protocol

This assay measures the ability of a test compound (the 4-substituted tryptamine) to compete

with a known radiolabeled ligand for binding to a specific receptor.[7]

1. Materials:

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing

the human serotonin receptor of interest (e.g., 5-HT₂A).[3]

Radioligand: A high-affinity ligand for the target receptor that has been labeled with a

radioisotope (e.g., [³H]ketanserin for 5-HT₂A).[8]

Test Compound: The unlabeled 4-substituted tryptamine, prepared in a range of

concentrations.

Assay Buffer: A buffer solution to maintain physiological pH and ionic conditions, typically

containing Tris-HCl and MgCl₂.[9][10]

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to

separate bound from free radioligand.[10]

Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.

2. Procedure:

Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying

concentrations of the unlabeled test compound are combined in assay tubes or a 96-well

plate.[10] The mixture is incubated at a specific temperature (e.g., 27-37°C) for a set time

(e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8][10]

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters.

The filters trap the cell membranes with the bound radioligand, while the unbound

radioligand passes through.[7][10]
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Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically

bound radioligand.[10]

Counting: The filters are placed in scintillation vials with scintillation fluid, and the

radioactivity is quantified using a liquid scintillation counter.[10]

3. Data Analysis:

The amount of radioactivity counted is inversely proportional to the affinity of the test

compound for the receptor.

A competition curve is generated by plotting the percentage of specific binding against the

logarithm of the test compound concentration.

The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the

radioligand) is determined from this curve.

The IC₅₀ is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ

= IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation

constant.[10]

B. Calcium Mobilization Assay

This is a functional assay used to measure the agonistic activity of compounds at Gq-coupled

receptors like 5-HT₂A.[1] Activation of the 5-HT₂A receptor leads to an increase in intracellular

calcium concentration.[11][12]

1. Procedure:

Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.

The test compound is added to the cells.

The change in fluorescence, which corresponds to the change in intracellular calcium levels,

is measured over time using a fluorometric plate reader.

2. Data Analysis:
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A dose-response curve is generated by plotting the fluorescence response against the log

concentration of the compound.

The EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the

maximum possible effect) are calculated from this curve to determine the compound's

potency and efficacy as an agonist.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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